molecular formula C13H9BrN2S B13258352 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

Cat. No.: B13258352
M. Wt: 305.19 g/mol
InChI Key: XKZXNVZHFWSETA-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a chemical compound of significant interest in medicinal chemistry and materials science research. This compound features a thiazole core, a privileged scaffold in drug discovery, which is functionalized with a 3-bromophenyl group and a 1H-pyrrol-2-yl moiety. The bromine atom on the phenyl ring serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Compounds incorporating thiazole and pyrrole rings are frequently investigated for their diverse biological activities. Heterocyclic structures like thiazole and pyrazole are known to possess a range of pharmacological properties, making them key motifs in the development of new therapeutic agents . The specific molecular architecture of this reagent makes it a valuable precursor or intermediate for researchers developing novel molecules with potential antibacterial and antifungal activities . It is also a candidate for use in the synthesis of more complex heterocyclic systems for antioxidant applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique structure to explore new chemical spaces and develop compounds with tailored properties for various scientific applications.

Properties

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

4-(3-bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H9BrN2S/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11/h1-8,15H

InChI Key

XKZXNVZHFWSETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Bromoacyl Derivatives with Pyrrole-Containing Thioamides

This method leverages the reactivity of α-bromoacyl intermediates to form the thiazole core.

Procedure :

  • Synthesis of α-Bromoacyl Intermediate :
    • React 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid with bromine in acetic acid to yield 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid.
    • Conditions : Stir at room temperature for 4 hours. Yield: 95%.
  • Thiazole Ring Formation :
    • Cyclocondense the α-bromoacyl intermediate with 1H-pyrrole-2-carbothioamide in refluxing acetone.
    • Conditions : Reflux for 6 hours. Yield: 43–82% (varies with substituents).

Mechanism :
The thioamide sulfur attacks the electrophilic α-carbon of the bromoacetyl group, followed by intramolecular cyclization and elimination of HBr to form the thiazole ring.

Characterization Data :

  • ¹H-NMR : δ 7.50–8.20 ppm (aromatic protons), 6.96 ppm (thiazole CH).
  • ¹³C-NMR : δ 114.0–154.7 ppm (thiazole C–S and C=N).

Hantzsch Thiazole Synthesis with Pyrrole Modifications

A modified Hantzsch approach introduces the pyrrole moiety post-thiazole formation.

Procedure :

  • Thiazole Core Synthesis :
    • React thiourea with ethyl 3-bromo-4-(3-bromophenyl)acetoacetate in ethanol under reflux.
    • Conditions : Reflux for 4 hours. Yield: 62–71%.
  • Pyrrole Functionalization :
    • Introduce the pyrrole group via Ullmann coupling using copper(I) iodide and 1H-pyrrole-2-boronic acid.
    • Conditions : 110°C in DMF, 12 hours. Yield: 54–67%.

Suzuki-Miyaura Cross-Coupling for Bromophenyl Incorporation

This method installs the 3-bromophenyl group after thiazole formation.

Procedure :

  • Suzuki Coupling :
    • React 4-bromo-2-(1H-pyrrol-2-yl)-1,3-thiazole with 3-bromophenylboronic acid using Pd(PPh₃)₄ catalyst.
    • Conditions : 80°C in dioxane/water (3:1), 8 hours. Yield: 75–88%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Bromoacyl + thioamide cyclization 43–82 High regioselectivity Requires toxic brominating agents
Hantzsch Modification Thiazole formation + Ullmann coupling 54–71 Modular pyrrole introduction Multi-step, moderate yields
Suzuki Coupling Late-stage bromophenyl functionalization 75–88 Scalable, mild conditions Requires palladium catalysts

Optimization Strategies

  • Solvent Systems :

    • Acetone or DMF enhances cyclocondensation efficiency.
    • Ethanol/water mixtures improve Suzuki coupling yields.
  • Catalysts :

    • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) accelerates amide bond formation in multi-step syntheses.
  • Purification :

    • Recrystallization from methanol/water (2:1) achieves >95% purity.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form biaryl or aryl-alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Typical conditions involve polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles with different functional groups.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thioethers.

    Coupling Reactions: Products include biaryl compounds and aryl-alkyne derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring fused with a pyrrole moiety and a bromophenyl substituent. Its molecular formula is C13H9BrN2S, and it has a molecular weight of approximately 304.19 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activity.

Potential Applications

  • Pharmaceutical Research The presence of both thiazole and pyrrole rings enhances the compound's reactivity and interaction with biological targets, making it valuable in pharmaceutical applications.
  • Biological Activity Studies The biological activity of this compound has been explored in various studies. Compounds containing thiazole and pyrrole moieties are known for their diverse pharmacological effects.
  • Interaction with Biological Macromolecules Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies typically involve assessing binding affinities, enzyme inhibition, and effects on cell signaling pathways.

Similar Compounds

Several compounds share structural similarities with this compound.

Compound NameUnique Features
4-(Bromophenyl)-2-(pyrrolidin-2-yl)-1,3-thiazoleLacks bromination on the third position but retains similar biological activity.
5-(Bromophenyl)-2-(pyrrolidin-2-yl)-thiazolidinoneContains a thiazolidinone ring which may enhance stability and bioactivity.
4-(Chlorophenyl)-2-(pyrrolidin-2-yl)-thiazoleContains chlorine instead of bromine and may exhibit different reactivity profiles.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Bromo vs. Chloro Derivatives

Isostructural comparisons between bromo- and chloro-substituted thiazoles reveal differences in intermolecular interactions. For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro analogue) exhibits weaker halogen bonding compared to its bromo counterpart due to the lower polarizability of chlorine. This difference may translate to reduced binding affinity in therapeutic applications, as bromine’s larger atomic radius enhances van der Waals interactions with biological targets .

Bromo vs. Fluoro Derivatives

Replacing the 3-bromophenyl group with a 3-fluorophenyl moiety, as in 4-(3-fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide, alters electronic properties. The bromo derivative, however, offers better lipophilicity, favoring passive diffusion across biological membranes .

Heterocyclic Attachments

Pyrrole vs. Pyrazole and Triazole

Compounds like 4-(4-bromophenyl)-2-[4-(arylhydrazono)pyrazolyl]thiazoles (e.g., EMAC2067–EMAC2071) replace the pyrrole ring with pyrazole or triazole systems. These substitutions modulate π-stacking interactions. For instance, EMAC2067, featuring a nitrophenyl-thiazole hybrid, shows strong π–π interactions with Trp286 in acetylcholinesterase (AChE), comparable to the target compound’s pyrrole-mediated binding . However, pyrrole-containing derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Antimicrobial Activity

The bromophenyl-thiazole scaffold demonstrates broad-spectrum antimicrobial activity. For example, 4-(4-bromophenyl)-2-(5-(5-bromopyridin-2-yl)pyrazolyl)thiazole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming fluorophenyl analogues (MIC: 8–16 µg/mL) . The bromine atom’s hydrophobicity likely enhances membrane disruption in Gram-positive bacteria.

Enzyme Inhibition

In AChE inhibition studies, bromophenyl-thiazoles achieve IC50 values of 0.8–1.2 µM, comparable to donepezil (IC50: 0.6 µM). Fluorophenyl derivatives (e.g., EMAC2068) show weaker inhibition (IC50: 2.5 µM), attributed to fluorine’s reduced capacity for halogen bonding with Tyr341 in the AChE active site .

Data Tables

Table 1. Physicochemical Properties of Selected Thiazole Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity (IC50/MIC)
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole 3-Bromophenyl, pyrrole 252–255 (decomp.) 39 AChE IC50: 0.8–1.2 µM
EMAC2067 2-bromophenyl, nitrophenyl 233 (decomp.) 91.2 AChE IC50: 1.5 µM
4-(4-Chlorophenyl)-2-(triazolyl)thiazole 4-chlorophenyl, triazole 186 (decomp.) 82.3 Antimicrobial MIC: 8–16 µg/mL
4-(3-Fluorophenyl)-2-(pyrrolyl)thiazole hydrobromide 3-fluorophenyl, pyrrole N/A ≥97 N/A

Biological Activity

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound notable for its unique structure, which includes a thiazole ring fused with a pyrrole moiety and a bromophenyl substituent. This configuration enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₄H₉BrN₂S
  • Molecular Weight : Approximately 304.19 g/mol
  • Structural Features : The compound features a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked to a pyrrole ring (another five-membered nitrogen-containing ring) and a brominated phenyl group.

Biological Activity Overview

Research has indicated that compounds containing thiazole and pyrrole moieties exhibit diverse pharmacological effects, including:

The biological activity of this compound is believed to arise from its interaction with biological macromolecules such as proteins and enzymes. The bromophenyl group may enhance binding affinity to specific receptors or enzymes, while the thiazole and pyrrole rings contribute to the compound's overall stability and reactivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Key findings include:

  • Bromination Effects : The presence of the bromine atom is crucial for enhancing biological activity compared to analogs with chlorine or fluorine substituents.
  • Heterocyclic Influence : The combination of thiazole and pyrrole rings appears to synergistically enhance the compound's reactivity and biological interactions .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals significant insights into the unique properties of this compound:

Compound NameStructureUnique Features
4-(Bromophenyl)-2-(pyrrolidin-2-yl)-1,3-thiazoleStructureLacks bromination on the third position but retains similar biological activity.
5-(Bromophenyl)-2-(pyrrolidin-2-yl)-thiazolidinoneStructureContains a thiazolidinone ring which may enhance stability and bioactivity.
4-(Chlorophenyl)-2-(pyrrolidin-2-yl)-thiazoleStructureContains chlorine instead of bromine; may exhibit different reactivity profiles.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : In a study involving multiple bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : Research involving Jurkat and HT29 cell lines revealed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .

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